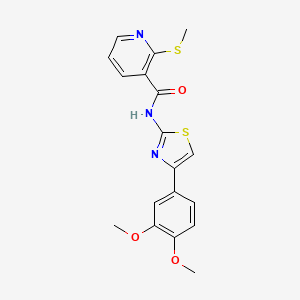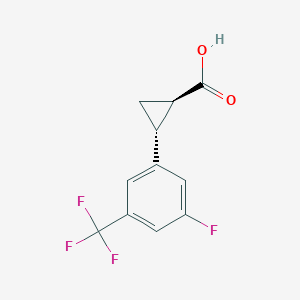![molecular formula C14H9Cl2FN2O6S B13349354 Benzenesulfonylfluoride, 4-chloro-3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]- CAS No. 25299-94-9](/img/structure/B13349354.png)
Benzenesulfonylfluoride, 4-chloro-3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride is a complex organic compound characterized by the presence of multiple functional groups, including chloro, nitro, acetamido, and sulfonyl fluoride groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of chlorobenzene to produce 2-chloro-4-nitrophenol, which is then reacted with acetic anhydride to form the acetamido derivative. This intermediate is further reacted with 4-chlorobenzenesulfonyl fluoride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro groups can be substituted by nucleophiles such as hydroxide, methoxide, and amide, leading to the formation of products like 4-nitrophenol, 4-nitroanisole, and 4-nitroaniline.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, sodium methoxide, and ammonia are commonly used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typically employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
The major products formed from these reactions include 4-nitrophenol, 4-nitroanisole, 4-nitroaniline, and various oxidized derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
4-Chloro-3-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with serine residues in enzymes, leading to the inhibition of enzyme activity. This makes the compound a potential inhibitor of serine proteases and other enzymes with active serine sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the acetamido and sulfonyl fluoride groups.
4-Nitrochlorobenzene: Contains the nitro and chloro groups but does not have the acetamido and sulfonyl fluoride groups.
Oxyfluorfen: Contains similar functional groups but has a different overall structure and is used primarily as a herbicide.
Uniqueness
4-Chloro-3-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the sulfonyl fluoride group, in particular, distinguishes it from many other compounds and contributes to its potential as an enzyme inhibitor.
Propriétés
Numéro CAS |
25299-94-9 |
|---|---|
Formule moléculaire |
C14H9Cl2FN2O6S |
Poids moléculaire |
423.2 g/mol |
Nom IUPAC |
4-chloro-3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H9Cl2FN2O6S/c15-10-3-2-9(26(17,23)24)6-12(10)18-14(20)7-25-13-4-1-8(19(21)22)5-11(13)16/h1-6H,7H2,(H,18,20) |
Clé InChI |
MILNLIGFTTVFCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)NC2=C(C=CC(=C2)S(=O)(=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13349275.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13349290.png)
![Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B13349291.png)






![(3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol](/img/structure/B13349332.png)
![Benzenesulfonylfluoride, 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13349335.png)

